4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one
Overview
Description
4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one is an organic compound with the molecular formula C10H9BrO2 It belongs to the class of benzoxepins, which are characterized by a benzene ring fused to an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one typically involves the bromination of 3,4-dihydro-2H-benzo[b]oxepin-5-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzoxepins.
Oxidation: Formation of oxepin-5-one derivatives.
Reduction: Formation of dihydrobenzoxepin derivatives.
Scientific Research Applications
4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 4-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Uniqueness
4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one is unique due to its specific bromination pattern and the resulting chemical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTNDGPFXJMQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551444 | |
Record name | 4-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20426-78-2 | |
Record name | 4-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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